molecular formula C24H20N2O4 B2398272 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 862489-77-8

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No.: B2398272
CAS No.: 862489-77-8
M. Wt: 400.434
InChI Key: HDHQVIBXWITYKN-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol is a complex organic compound that features a combination of phenol, pyrimidine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with 4-methoxyphenol in the presence of a base such as potassium carbonate.

    Attachment of the Benzyloxy Group: The final step involves the etherification of the phenol group with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Shares the methoxyphenol group but lacks the pyrimidine and benzyloxy groups.

    Benzyl Phenyl Ether: Contains the benzyloxy group but lacks the pyrimidine and methoxyphenoxy groups.

    Pyrimidine Derivatives: Various compounds with similar pyrimidine cores but different substituents.

Uniqueness

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-9-19(10-8-18)30-23-14-25-16-26-24(23)21-12-11-20(13-22(21)27)29-15-17-5-3-2-4-6-17/h2-14,16,27H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQVIBXWITYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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